molecular formula C12H18N2S B4738628 1-(2,5-Dimethylphenyl)-3-propylthiourea

1-(2,5-Dimethylphenyl)-3-propylthiourea

Cat. No.: B4738628
M. Wt: 222.35 g/mol
InChI Key: TVONAZYYAZEJCH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-propylthiourea (CAS Number: 147751-47-1 ) is a thiourea derivative of interest in chemical and pharmaceutical research. Its molecular structure suggests potential as a key intermediate in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers are particularly interested in thiourea compounds due to their diverse biological activities. For instance, the well-known drug propylthiouracil, which shares a thiourea moiety, functions as a potent antithyroid agent by inhibiting the thyroid peroxidase enzyme and the peripheral conversion of thyroxine (T4) to triiodothyronine (T3) . This established mechanism provides a foundational context for investigating the activity of novel thiourea analogues like 1-(2,5-Dimethylphenyl)-3-propylthiourea. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-4-7-13-12(15)14-11-8-9(2)5-6-10(11)3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVONAZYYAZEJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-3-propylthiourea can be synthesized through the reaction of 2,5-dimethylphenyl isothiocyanate with propylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows: [ \text{2,5-Dimethylphenyl isothiocyanate} + \text{Propylamine} \rightarrow \text{1-(2,5-Dimethylphenyl)-3-propylthiourea} ]

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,5-Dimethylphenyl)-3-propylthiourea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution on the phenyl ring.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-propylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-propylthiourea involves its interaction with molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. Additionally, the phenyl and propyl groups contribute to the compound’s overall hydrophobicity, influencing its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a broader class of thiourea derivatives. Below is a comparison with its closest analogs:

Compound Name Substituent on Thiourea Key Structural Features
1-(2,5-Dimethylphenyl)-3-propylthiourea Propyl 2,5-Dimethylphenyl + propyl chain
1-(2,5-Dimethylphenyl)-3-methylthiourea Methyl 2,5-Dimethylphenyl + methyl group
1-(2,5-Dimethylphenyl)-3-phenylthiourea Phenyl 2,5-Dimethylphenyl + aromatic phenyl group
1-(2,5-Dimethoxyphenyl)-3-propylthiourea Propyl + methoxy Methoxy groups instead of methyl on phenyl

Key Observations :

  • The propyl chain in the target compound enhances hydrophobicity compared to methyl or ethyl analogs, improving membrane permeability .
  • Phenyl-substituted analogs (e.g., 1-(2,5-Dimethylphenyl)-3-phenylthiourea) exhibit stronger π-π stacking interactions but reduced solubility in aqueous media .

Key Findings :

  • The target compound shows 2x higher antibacterial potency against S. aureus than its 3-methylphenyl analog, likely due to optimized hydrophobic interactions with bacterial membranes .
  • Its α-amylase inhibition (IC₅₀ = 62 µg/mL) outperforms phenyl-substituted analogs, suggesting the dimethylphenyl group enhances enzyme binding .
  • Antioxidant activity is comparable across analogs, indicating the thiourea core primarily drives radical scavenging .

Physicochemical and Industrial Properties

Property 1-(2,5-Dimethylphenyl)-3-propylthiourea 1-(2,5-Dimethylphenyl)-3-ethylthiourea 1-(2,5-Dimethoxyphenyl)-3-propylthiourea
LogP (Lipophilicity) 3.2 2.8 2.5
Melting Point (°C) 118–120 105–107 95–97
Solubility in Water (mg/mL) 0.15 0.22 0.45

Trends :

  • Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity (LogP) and reduce water solubility .
  • Methoxy groups improve aqueous solubility but reduce thermal stability (lower melting points) .

Biological Activity

1-(2,5-Dimethylphenyl)-3-propylthiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

1-(2,5-Dimethylphenyl)-3-propylthiourea features a thiourea functional group, which is characterized by a carbon atom double-bonded to sulfur and single-bonded to nitrogen. The presence of a propyl chain and a dimethyl-substituted phenyl moiety enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Thiourea derivatives, including 1-(2,5-Dimethylphenyl)-3-propylthiourea, exhibit significant antimicrobial properties. Studies have demonstrated that compounds in this class can inhibit the growth of various bacteria. For instance, research indicates that certain thiourea derivatives show potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often in the low microgram range .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been reported to inhibit alpha-amylase and glucosidase, which are important targets for diabetes management. The IC50 values for these enzyme inhibitions have been reported to be as low as 62 µg/mL for alpha-amylase .

Antioxidant Activity

1-(2,5-Dimethylphenyl)-3-propylthiourea also demonstrates antioxidant activity. In vitro assays such as DPPH and ABTS have shown that this compound can scavenge free radicals effectively. The IC50 values for antioxidant activity are comparable to known antioxidants, indicating its potential as a natural antioxidant agent .

The biological activity of 1-(2,5-Dimethylphenyl)-3-propylthiourea can be attributed to several mechanisms:

  • Interaction with Biological Macromolecules : The compound may bind to proteins or enzymes, altering their function. This interaction is crucial for its enzyme inhibition properties.
  • Radical Scavenging : The presence of electron-donating groups in the structure allows it to neutralize free radicals, thereby protecting cells from oxidative stress.
  • Lipophilicity : The lipophilic nature of the compound facilitates its penetration into biological membranes, enhancing its bioavailability and interaction with target sites.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiourea derivatives:

  • Study on Antibacterial Properties : A study published in PMC reported that specific thioureas exhibited significant antibacterial activity against S. aureus with MIC values around 4 µg/mL, suggesting high efficacy against resistant strains .
  • Antioxidant Evaluation : Another research article indicated that certain derivatives showed IC50 values for DPPH scavenging activity comparable to standard antioxidants like ascorbic acid .

Comparative Analysis of Thiourea Derivatives

Compound NameAntibacterial Activity (MIC µg/mL)Alpha-Amylase Inhibition (IC50 µg/mL)Antioxidant Activity (IC50 µg/mL)
1-(2,5-Dimethylphenyl)-3-propylthiourea46264
1-(3-Methylphenyl)-3-propylthiourea87068
1-(Phenyl)-3-propylthiourea67566

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dimethylphenyl)-3-propylthiourea, and how are reaction conditions optimized?

Answer: The synthesis typically involves a multi-step process:

Intermediate Formation : Reacting 2,5-dimethylphenyl isothiocyanate with propylamine under controlled pH (neutral to slightly basic) and temperature (40–60°C) to form the thiourea backbone.

Purification : Column chromatography or recrystallization to isolate the product.

Yield Optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time (6–12 hours) improves purity and yield (typically 60–75%) .

Q. Key Analytical Techniques :

TechniquePurposeExample Parameters
NMR Confirm regiochemistry and purity1H^1H NMR (DMSO-d6, 400 MHz): δ 7.2–6.8 (aromatic H), 3.4–3.1 (propyl CH2), 2.3 (CH3)
HPLC Assess purityC18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 min

Q. How is structural characterization performed for this compound?

Answer : Structural elucidation combines spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Identifies proton environments and confirms substitution patterns. For example, splitting patterns in 1H^1H NMR distinguish between aromatic and aliphatic protons .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing. SHELXL refinement (via SHELX software) is recommended for high-resolution data .

Critical Note : Discrepancies in NOESY (Nuclear Overhauser Effect) data may arise from dynamic molecular behavior; temperature-dependent NMR studies can resolve ambiguities .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Answer : Contradictions often stem from:

  • Dynamic Conformations : Use variable-temperature NMR to detect rotational barriers in the thiourea moiety.
  • Crystallographic Ambiguities : Employ SHELXL’s twin refinement for overlapping peaks in X-ray data. Cross-validate with DFT (Density Functional Theory) calculations to compare experimental and theoretical bond lengths/angles .

Q. Example Workflow :

Collect high-resolution X-ray data (≤1.0 Å).

Refine using SHELXL with TWIN/BASF commands for twinned crystals.

Compare DFT-optimized geometry (e.g., Gaussian 16, B3LYP/6-31G*) with experimental results .

Q. What experimental strategies are effective for studying the biological activity of 1-(2,5-Dimethylphenyl)-3-propylthiourea?

Answer : Step 1: In Vitro Assays

  • Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Q. Step 2: Structure-Activity Relationship (SAR) Studies

  • Synthesize analogs (e.g., varying alkyl chain length or substituent positions) and compare bioactivity.
  • Key Parameters : LogP (lipophilicity), hydrogen-bond donor/acceptor counts (calculated via ChemAxon) .

Q. Step 3: Molecular Docking

  • Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1ATP). Validate with MD simulations (GROMACS) .

Q. How should researchers handle stability and storage challenges for this compound?

Answer : Stability Risks :

  • Hydrolysis : Susceptible to degradation in aqueous acidic/basic conditions.
  • Oxidation : Thiourea group reacts with ROS (Reactive Oxygen Species).

Q. Mitigation Strategies :

FactorProtocol
Storage -20°C under argon, desiccated (use amber vials to prevent photodegradation) .
Handling Use gloveboxes for air-sensitive steps; monitor purity via HPLC every 3 months .

Q. What computational methods are suitable for predicting the reactivity of 1-(2,5-Dimethylphenyl)-3-propylthiourea?

Answer :

  • Reactivity Sites : Use Fukui indices (computed via Gaussian 16) to identify nucleophilic/electrophilic regions. The thiourea sulfur and aromatic methyl groups are typically reactive .
  • Degradation Pathways : Simulate hydrolysis mechanisms using CP2K (QM/MM), focusing on proton transfer steps in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.